7-Bromo-5-chloro-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloro-1H-benzimidazol-2-amine is a compound with the CAS Number: 1388021-17-7 . It has a molecular weight of 246.49 and its IUPAC name is 4-bromo-6-chloro-1H-benzo[d]imidazol-2-amine .
Molecular Structure Analysis
The molecular structure of 7-Bromo-5-chloro-1H-benzimidazol-2-amine consists of a benzimidazole ring substituted with bromine and chlorine atoms . The Inchi Code for this compound is 1S/C7H5BrClN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H, (H3,10,11,12) .Physical And Chemical Properties Analysis
7-Bromo-5-chloro-1H-benzimidazol-2-amine is a solid at room temperature . It has a density of 1.963±0.06 g/cm3 and a predicted boiling point of 450.4±48.0 °C .Scientific Research Applications
- Targeted Kinase Inhibitors : Researchers investigate the potential of this compound as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can lead to novel drug candidates for diseases like cancer and inflammatory disorders .
- Antiviral Agents : The benzimidazole scaffold has antiviral properties. Scientists explore modifications of this compound to develop potent antiviral drugs .
- Organic Semiconductors : Benzimidazole derivatives are used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers study their electronic properties and charge transport behavior .
- Dye Sensitizers : These compounds can act as sensitizers in dye-sensitized solar cells (DSSCs), enhancing light absorption and electron transfer efficiency .
- Fluorescent Probes : Scientists utilize benzimidazole derivatives as fluorescent probes to study cellular processes. Their fluorescence properties allow visualization of specific biomolecules and cellular structures .
- Enzyme Inhibition Studies : Researchers investigate whether this compound can inhibit specific enzymes involved in disease pathways or metabolic processes .
- Pesticide Development : Benzimidazole-based compounds have pesticidal properties. Scientists explore their efficacy against pests and their safety for non-target organisms .
- Ligands for Metal Ions : Benzimidazole derivatives can serve as ligands in coordination complexes. Researchers study their coordination behavior with transition metal ions, which has implications in catalysis and materials science .
- Photosensitizers : Benzimidazole derivatives are investigated as potential photosensitizers for PDT. In PDT, light activates these compounds, leading to localized cytotoxic effects in cancer cells or microbial pathogens .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Biochemical Research
Agrochemicals and Crop Protection
Coordination Chemistry and Metal Complexes
Photodynamic Therapy (PDT)
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
4-bromo-6-chloro-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOJGYGGWAPZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)N)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chloro-1H-benzimidazol-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.